1-Tridecylpyridin-1-ium iodide
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Overview
Description
1-Tridecylpyridin-1-ium iodide is a quaternary ammonium compound, characterized by a pyridinium ring substituted with a tridecyl chain and an iodide counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium iodide can be synthesized through the quaternization of pyridine with tridecyl iodide. The reaction typically involves heating pyridine with tridecyl iodide in an appropriate solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Tridecylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other anions such as chloride, bromide, or sulfate through ion exchange reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out in aqueous solutions with the desired anion source
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various quaternary ammonium salts with different anions
Scientific Research Applications
1-Tridecylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Employed in the study of membrane proteins and as a component in antimicrobial formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-tridecylpyridin-1-ium iodide involves its interaction with cell membranes and proteins. The long hydrophobic tridecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged pyridinium ring can interact with negatively charged microbial cell surfaces, enhancing its antimicrobial activity .
Comparison with Similar Compounds
- 1-Dodecylpyridin-1-ium iodide
- 1-Tetradecylpyridin-1-ium iodide
- 1-Hexadecylpyridin-1-ium iodide
Comparison: 1-Tridecylpyridin-1-ium iodide is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in certain applications compared to its shorter or longer chain analogs .
Properties
CAS No. |
90265-11-5 |
---|---|
Molecular Formula |
C18H32IN |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-tridecylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
VERNXHLNRAWXBZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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